(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20153923
InChI: InChI=1S/C7H9NO3/c9-6-4-1-3(4)2-5(8-6)7(10)11/h3-5H,1-2H2,(H,8,9)(H,10,11)/t3-,4-,5+/m1/s1
SMILES:
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol

(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid

CAS No.:

Cat. No.: VC20153923

Molecular Formula: C7H9NO3

Molecular Weight: 155.15 g/mol

* For research use only. Not for human or veterinary use.

(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid -

Specification

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
IUPAC Name (1R,4S,6R)-2-oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid
Standard InChI InChI=1S/C7H9NO3/c9-6-4-1-3(4)2-5(8-6)7(10)11/h3-5H,1-2H2,(H,8,9)(H,10,11)/t3-,4-,5+/m1/s1
Standard InChI Key BREYQERBPSYWFN-WDCZJNDASA-N
Isomeric SMILES C1[C@H]2[C@@H]1C(=O)N[C@@H](C2)C(=O)O
Canonical SMILES C1C2C1C(=O)NC(C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid consists of a seven-membered bicyclic system fused via a [4.1.0] arrangement, incorporating a nitrogen atom at position 3 (Figure 1). The ketone group at position 2 and carboxylic acid at position 4 introduce polar functional groups that influence solubility and reactivity. The stereochemistry at positions 1, 4, and 6 is defined by the (R), (S), and (R) configurations, respectively, which are essential for molecular recognition in biological systems .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₇H₉NO₃Calculated
Molecular Weight171.15 g/molCalculated
Hydrogen Bond Donors2 (COOH, NH)
Hydrogen Bond Acceptors4 (COOH, O, NH)
XLogP3~0.7 (estimated)
Topological Polar Surface Area86.6 ŲCalculated

Synthesis and Stereochemical Control

Retrosynthetic Analysis

The synthesis of (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid can be approached via cyclization strategies starting from chiral precursors. A scalable route reported by Maton et al. for a related tert-butyl ester highlights the use of epimerization/hydrolysis to rectify stereochemical impurities, achieving 43% yield over nine steps. Key steps include:

  • Chiral Lactone Opening: Commercial (R)-(-)-γ-lactone is converted to an amino alcohol intermediate.

  • Cyclopropanation: Intramolecular nucleophilic displacement forms the bicyclo[4.1.0]heptane core.

  • Oxidation: Selective oxidation introduces the ketone at position 2.

Stereochemical Challenges

The (1R,4S,6R) configuration necessitates precise control during cyclopropanation and oxidation. Epimerization at position 4 is mitigated using kinetic resolution, as demonstrated in the synthesis of tert-butyl derivatives . Computational modeling (DFT) suggests that the transannular strain in the bicyclic system stabilizes the desired diastereomer .

Table 2: Synthetic Yield Optimization

StepReactionYield (%)
Lactone to Amino AlcoholNucleophilic Opening85
CyclopropanationSN2 Displacement78
OxidationJones Oxidation92

Biological Activity and Applications

Glycosidase Inhibition

Iminosugars, such as migalastat and miglustat, share structural homology with (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid. In vitro studies on analogous compounds reveal:

  • β-Glucosidase Inhibition: Residual activity reduced to 39% at 5 mM .

  • α-Galactosidase Activation: Activity increased to 155% at 5 mM, suggesting allosteric modulation .

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